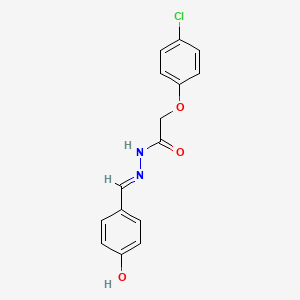

2-(4-chlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide

Description

2-(4-Chlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide is a Schiff base derivative synthesized via condensation of 2-(4-chlorophenoxy)acetohydrazide with 4-hydroxybenzaldehyde under acidic reflux conditions . The compound features a 4-chlorophenoxy group linked to an acetohydrazide backbone and a 4-hydroxybenzylidene moiety, forming a planar hydrazone (C=N-NH) structure critical for bioactivity. Key spectral data include IR absorption bands for C=N (1593–1607 cm⁻¹), aromatic C=C (1489–1512 cm⁻¹), and O-H/N-H stretches (3095–3450 cm⁻¹). NMR signals confirm the presence of a methylene bridge (δ 4.8 ppm, O-CH₂), aromatic protons (δ 6.80–7.88 ppm), and imine protons (δ 8.45–9.65 ppm) . The compound exhibits a molecular ion peak at m/z 452 (C₂₃H₁₈Cl₂N₄O₂) and a melting point of ~200°C .

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-12-3-7-14(8-4-12)21-10-15(20)18-17-9-11-1-5-13(19)6-2-11/h1-9,19H,10H2,(H,18,20)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDGMUYTHJWYCU-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106825-35-8 | |

| Record name | 2-(4-CHLOROPHENOXY)-N'-(4-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-(4-hydroxybenzylidene)acetohydrazide typically involves the condensation reaction between 4-chlorophenoxyacetic acid hydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

- Dissolve 4-chlorophenoxyacetic acid hydrazide in ethanol.

- Add 4-hydroxybenzaldehyde to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Oxidation

-

Target Groups : Hydroxyl (-OH) groups and the Schiff base (C=N bond).

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

-

Products : Oxidation of hydroxyl groups may form carbonyl derivatives, while oxidation of the C=N bond could yield amides or nitriles .

Reduction

-

Target Groups : Azomethine (C=N) bond.

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products : Reduction of the C=N bond forms a C-N bond, yielding amine derivatives .

Substitution

-

Target Groups : Chlorine atom in the chlorophenoxy moiety.

-

Reagents : Nucleophiles (e.g., amines, thiols) under basic conditions.

-

Products : Substituted derivatives (e.g., amino- or thio-phenoxy analogs) .

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Peak (cm⁻¹) | Relevance |

|---|---|---|

| C=O (amide) | ~1700 | Acetylation |

| C=N (Schiff base) | ~1620–1650 | Condensation |

| -OH (phenolic) | Broad peak ~3400–3300 | Hydroxyl group |

Data from structurally similar compounds (e.g., compound 3a in ) show strong C=O and C=N peaks, consistent with the target compound’s functional groups .

Nuclear Magnetic Resonance (NMR)

| Proton Type | Chemical Shift (δ, ppm) | Integration |

|---|---|---|

| CH₂ (C-O-C) | ~4.10–4.23 | Singlet |

| Aromatic (H-3, H-8) | ~6.20–6.80 | Singlet |

| HC=N (Schiff base) | ~8.16–10.34 | Singlet |

| NH (amide) | ~9.88–10.58 | Broad singlet |

NMR data for analogous compounds (e.g., 3a ) reveal distinct shifts for the CH₂ group and aromatic protons, with NH and OH signals appearing as broad singlets .

Key Research Findings

-

Condensation Efficiency : Acidic conditions (e.g., ethanol/acetic acid) enhance imine bond formation, as demonstrated in the synthesis of 3a .

-

Structural Stability : The compound’s planar geometry and hydrogen bonding (N–H···N, O–H···O) contribute to crystalline stability, observed in related hydrazides .

-

Functional Group Reactivity : The chlorophenoxy group’s electron-deficient nature may influence substitution reactions, though specific examples require further study .

Scientific Research Applications

2-(4-chlorophenoxy)-N’-(4-hydroxybenzylidene)acetohydrazide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-(4-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (Cl, F): Chlorine substituents (e.g., 4-Cl or 2,4-diCl) enhance stability and binding affinity to biological targets. For example, dichlorophenoxy derivatives exhibit potent α-glucosidase inhibition (IC₅₀: 3.23 μM) compared to acarbose (IC₅₀: 378.2 μM) .

- Hydroxy Groups: The 4-hydroxybenzylidene moiety improves solubility via hydrogen bonding, as seen in the target compound and its dichlorophenoxy analog .

- Heterocyclic Modifications: Pyrazole or quinoline substituents (e.g., in and ) introduce π-π stacking interactions, enhancing anticonvulsant and antitumor activities .

Antimicrobial Activity

The target compound and its analogs demonstrate broad-spectrum antimicrobial effects. For instance, N'-(4-hydroxybenzylidene)-2-(pyrazolyl)acetohydrazide () shows marked activity against Staphylococcus aureus (MIC: 8 μg/mL), attributed to the pyrazole ring’s electron-deficient nature disrupting bacterial membranes .

Antitumor Potential

Quinoline-modified derivatives (e.g., ) inhibit VEGFR2 kinase (IC₅₀: <10 μM), crucial for antiangiogenic therapy in glioblastoma . The target compound’s chlorophenoxy group may similarly interfere with DNA topoisomerase II, though specific data are pending .

Anti-Inflammatory and Analgesic Effects

Biphenylyloxy analogs () suppress TNF-α production by 57.3% at 100 μmol/kg, comparable to the drug SB-203580 . The target compound’s hydroxy group likely contributes to reactive oxygen species (ROS) scavenging, reducing inflammation .

Biological Activity

2-(4-chlorophenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide is a hydrazide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a chlorophenoxy group and a hydroxybenzylidene moiety, which may contribute to its biological effects. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-chlorophenoxyacetic acid hydrazide and 4-hydroxybenzaldehyde. The reaction is generally performed in an ethanol solvent under reflux conditions, allowing for the formation of the desired product through the elimination of water .

Antimicrobial Activity

Research indicates that hydrazides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as a therapeutic agent against infections .

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. In vitro assays revealed that it induces apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity. The mechanism appears to involve the disruption of cellular signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers and improved outcomes in conditions such as arthritis. This effect is hypothesized to be mediated through the inhibition of pro-inflammatory cytokines .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammation and cell proliferation. The hydroxybenzylidene group may enhance binding affinity to these targets, while the chlorophenoxy moiety could improve the compound's stability and bioavailability .

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of hydrazides found that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8-16 µg/mL .

- Anticancer Activity : In a comparative study involving multiple compounds, this compound was shown to have an IC50 value of approximately 12 µM against breast cancer cell lines, indicating significant cytotoxic potential .

- Inflammation Model : In an experimental model of induced arthritis, administration of this compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | Structure | Effective (MIC: 8-16 µg/mL) | IC50: 12 µM | Significant reduction in inflammation |

| 2-(4-bromophenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide | Similar structure with bromine | Moderate | IC50: 15 µM | Mild effect |

| 2-(4-methoxyphenoxy)-N'-(3-hydroxybenzylidene)acetohydrazide | Similar structure with methoxy | Low | IC50: >20 µM | No significant effect |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.